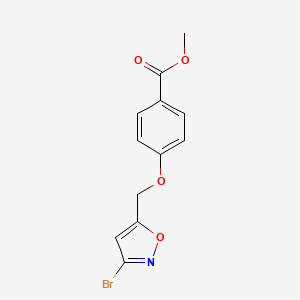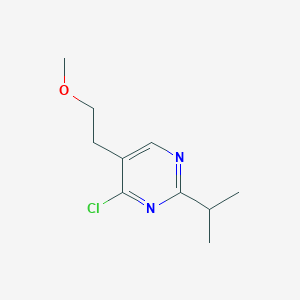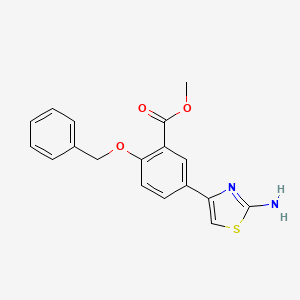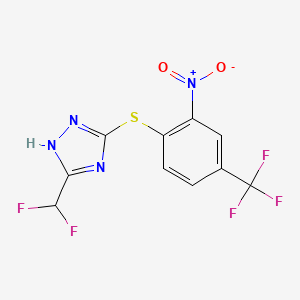
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound features a benzoate ester linked to a bromoisoxazole moiety via a methoxy group. It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the formation of the isoxazole ring followed by its bromination and subsequent esterification. One common method involves the cyclization of appropriate precursors under refluxing conditions with methanol and sodium methoxide . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoisoxazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function . The methoxy group enhances the compound’s solubility and bioavailability, facilitating its use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((3-chloroisoxazol-5-yl)methoxy)benzoate
- Methyl 4-((3-fluoroisoxazol-5-yl)methoxy)benzoate
- Methyl 4-((3-iodoisoxazol-5-yl)methoxy)benzoate
Uniqueness
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .
Eigenschaften
Molekularformel |
C12H10BrNO4 |
|---|---|
Molekulargewicht |
312.12 g/mol |
IUPAC-Name |
methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
IUFUACPESDGKRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)



![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)





![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

